1,2-Dihydrophthalic acid

Descripción general

Descripción

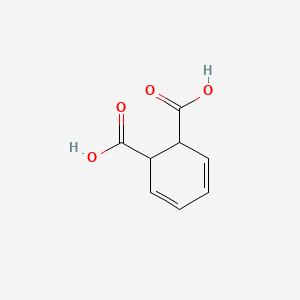

1,2-Dihydrophthalic acid is a dicarboxylic acid.

Análisis De Reacciones Químicas

Chemical Reactions Involving 1,2-Dihydrophthalic Acid

This compound participates in various chemical reactions because of its dicarboxylic acid functional groups:

-

Esterification: this compound can react with alcohols to form esters.

-

Amide Formation: It can react with amines to form amides.

-

Decarboxylation: Under certain conditions, this compound may undergo decarboxylation, leading to smaller organic molecules. For example, the decarboxylation of phthalic acid is suggested to involve an initial reduction to this compound followed by oxidative decarboxylation to benzoic acid .

Bacterial Decarboxylation of Phthalic Acid

-

The decarboxylation of phthalic acid by bacteria involves an initial reduction to this compound, followed by oxidative decarboxylation to benzoic acid .

-

Under anaerobic conditions with chloramphenicol, phthalic acid is quantitatively transformed into benzoic acid .

-

The aerobic rate of phthalic acid disappearance increases with time in the absence of chloramphenicol, and the accumulation of benzoic acid is only transient .

Microdroplet Reactions

-

In microdroplets, reactions involving phthalic acid derivatives proceed differently than in bulk-phase reactions. For example, the reaction of phenyl hydrazine with phthalic anhydride in microdroplets accelerates the formation of 2-phenyl-2,3-dihydrophthalazine-1,4-dione .

-

The low-pH environment in microdroplets can increase the efficiency of transforming a five-membered product into a six-membered product .

Hydrolytic Reactions

-

At least three different hydrolytic products may be formed by the hydrolysis of the novel acid anhydrides, the types of hydrolytic product formed being dependent upon the character of the hydrolytic reagent employed and the conditions of hydrolysis, especially the time of contact with the hydrolytic reagent and the temperature of the reaction .

-

Hydrolysis may be carried out using water alone or weak aqueous solutions of acids or of bases such as sodium carbonate, potassium hydroxide, potassium carbonate, etc., using very short reaction times, e.g., reaction times of less than about 15 minutes at room temperature or temperatures which are but slightly in excess of room temperature, i.e. temperatures of about 30 °C to 40 °C .

Propiedades

Número CAS |

22919-28-4 |

|---|---|

Fórmula molecular |

C8H8O4 |

Peso molecular |

168.15 g/mol |

Nombre IUPAC |

cyclohexa-3,5-diene-1,2-dicarboxylic acid |

InChI |

InChI=1S/C8H8O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h1-6H,(H,9,10)(H,11,12) |

Clave InChI |

OYUWHGGWLCJJNP-UHFFFAOYSA-N |

SMILES |

C1=CC(C(C=C1)C(=O)O)C(=O)O |

SMILES canónico |

C1=CC(C(C=C1)C(=O)O)C(=O)O |

Key on ui other cas no. |

22919-28-4 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.